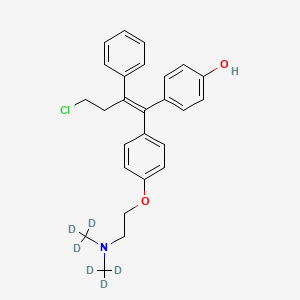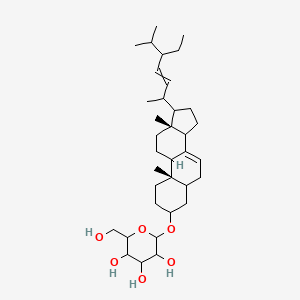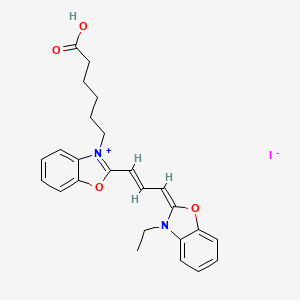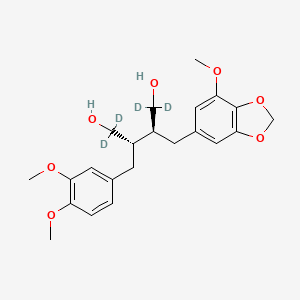
1,4-O-Didesmethyl Phyllanthin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-O-Didesmethyl Phyllanthin-d4 is a deuterated derivative of 1,4-O-Didesmethyl Phyllanthin, a compound extracted from the Phyllanthus niruri plant. This compound is primarily used in proteomics research and has a molecular formula of C22H24D4O7 with a molecular weight of 408.48 .
Méthodes De Préparation
The synthesis of 1,4-O-Didesmethyl Phyllanthin-d4 involves multiple steps, starting from the extraction of Phyllanthin from the Phyllanthus niruri plant. The deuteration process involves the replacement of hydrogen atoms with deuterium, which is achieved through specific reaction conditions and reagents.
Analyse Des Réactions Chimiques
1,4-O-Didesmethyl Phyllanthin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
1,4-O-Didesmethyl Phyllanthin-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in studies involving the metabolic pathways of Phyllanthus niruri extracts.
Medicine: Investigated for its potential anti-diabetic and anti-arthritic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 1,4-O-Didesmethyl Phyllanthin-d4 involves its interaction with specific molecular targets and pathways. It is known to inhibit P-glycoprotein (P-gp), a protein involved in drug resistance, thereby enhancing the efficacy of certain therapeutic agents. The compound’s anti-diabetic and anti-arthritic effects are attributed to its ability to modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,4-O-Didesmethyl Phyllanthin-d4 can be compared with other similar compounds such as:
Phyllanthin: The parent compound from which this compound is derived. It shares similar pharmacological properties but lacks the deuterated isotopic substitution.
1,4-O-Didesmethyl Phyllanthin: The non-deuterated form of the compound, which is used in similar research applications but may exhibit different pharmacokinetics.
Other Deuterated Derivatives: Compounds like deuterated Phyllanthin derivatives, which are used for similar purposes in research but may have varying degrees of isotopic substitution
This compound stands out due to its unique deuterated structure, which provides advantages in analytical and pharmacological studies.
Propriétés
Formule moléculaire |
C22H28O7 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(2S,3S)-1,1,4,4-tetradeuterio-2-[(3,4-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C22H28O7/c1-25-18-5-4-14(8-19(18)26-2)6-16(11-23)17(12-24)7-15-9-20(27-3)22-21(10-15)28-13-29-22/h4-5,8-10,16-17,23-24H,6-7,11-13H2,1-3H3/t16-,17-/m1/s1/i11D2,12D2 |
Clé InChI |
WTRAXKOXNKPSLF-DMWISJMJSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC3=C(C(=C2)OC)OCO3)C([2H])([2H])O)O |
SMILES canonique |
COC1=C(C=C(C=C1)CC(CO)C(CC2=CC3=C(C(=C2)OC)OCO3)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
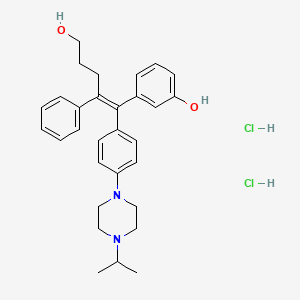
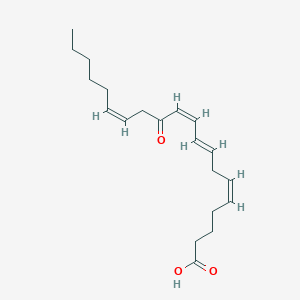
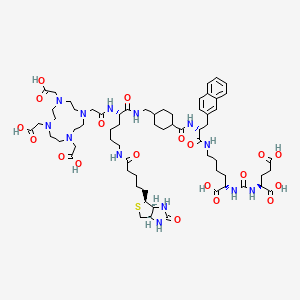
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
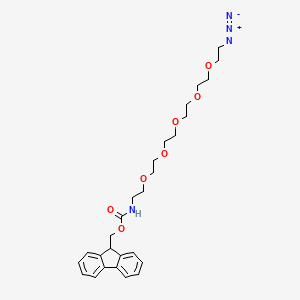
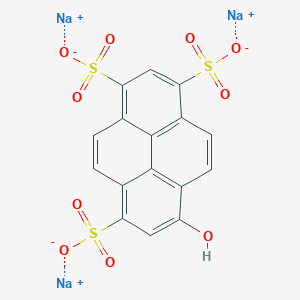
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)

